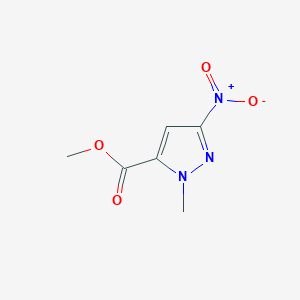

methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Description

NMR Spectroscopy

| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Methyl (N–CH₃) | ~3.8–4.2 (s, 3H) | ~38–42 |

| Ester methoxy (OCH₃) | ~3.9–4.1 (s, 3H) | ~52–55 |

| Pyrazole ring protons | ~8.2–8.5 (m, 1H) | ~130–145 (C3, C4) |

| Ester carbonyl (C=O) | — | ~165–170 |

The deshielding effect of the nitro group shifts the adjacent pyrazole proton (position 4) downfield. In 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , the 1H NMR shows a broad singlet at δ 8.38 ppm for the carboxylic proton, absent in the ester derivative.

IR and UV-Vis

- IR : Strong absorption at ~1700 cm⁻¹ (C=O ester stretch) and ~1500–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches).

- UV-Vis : Absorption near 250–300 nm due to π→π* transitions in the nitro-substituted pyrazole ring.

Mass Spectrometry

The molecular ion peak at m/z 185.043656 (C₆H₇N₃O₄) confirms the molecular weight. Fragmentation patterns include loss of the nitro group (m/z 149) and cleavage of the ester linkage (m/z 113 for the pyrazole core).

Tautomeric Behavior and Conformational Dynamics

Pyrazoles typically exhibit tautomerism due to prototropic shifts between nitrogen atoms. However, this compound is locked in the 1H-tautomeric form due to the methyl group at position 1, preventing hydrogen migration to position 2. The nitro group’s electron-withdrawing nature further stabilizes this tautomer by polarizing the ring and reducing resonance contributions.

Conformational flexibility is limited to the ester group, which can adopt staggered or eclipsed arrangements relative to the pyrazole ring. In the solid state, intermolecular interactions (e.g., hydrogen bonds) restrict rotational freedom, favoring a planar geometry.

Properties

IUPAC Name |

methyl 2-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWXTKMLSGSLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the nitration of methyl 1-methylpyrazole-5-carboxylate using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product’s yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of methyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, various oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is characterized by its nitro and carboxylate functional groups, which contribute to its reactivity. Key reactions include:

- Oxidation : The compound can be oxidized to generate various derivatives, depending on the oxidizing agents used.

- Reduction : Nitro groups can be reduced to amino groups, yielding methyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate.

- Substitution : The nitro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural versatility makes it a valuable intermediate in various organic synthesis pathways.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It is considered a lead compound in drug development due to its ability to interact with specific biological targets, making it a candidate for further pharmacological studies.

Medicine

Research has explored the compound's potential therapeutic applications:

- Anti-inflammatory : Studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

- Antimicrobial : Preliminary results indicate activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer : Investigations into its anticancer properties are ongoing, with some studies showing promise in inhibiting tumor growth .

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals. Its ability to modify biological activity makes it useful in developing pesticides and herbicides.

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound that demonstrated significant inhibitory effects on specific enzymes involved in cancer progression. These findings support the compound's potential as a scaffold for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several strains of bacteria, including Staphylococcus aureus. This study emphasizes the compound's potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate

- Structure : Ethyl ester analog with a longer alkyl chain (C₈H₉N₃O₄, MW 211.18 g/mol).

- Synthesis : Similar alkylation procedure using ethyl iodide .

- Applications : Intermediate for NLRP3 inhibitors, with demonstrated utility in medicinal chemistry pipelines .

- Key Difference : The ethyl ester’s increased lipophilicity may influence solubility and metabolic stability compared to the methyl variant.

Methyl 1,3,4-Trimethyl-1H-Pyrazole-5-Carboxylate

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate

- Structure : Methoxy substituent at the 5-position (C₈H₁₂N₂O₃, MW 184.19 g/mol).

- Reactivity : The electron-donating methoxy group decreases electrophilicity, contrasting with the nitro group’s electron-withdrawing effects .

Physicochemical and Spectral Data Comparison

Reactivity and Application Differences

- Nitro Group Impact : The nitro group in the target compound facilitates electrophilic aromatic substitution, unlike the methoxy or trifluoromethyl analogs. This makes it suitable for synthesizing amine derivatives via reduction .

- Ester Group Influence : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, affecting stability in aqueous environments .

- Synthetic Utility : The ethyl ester () and methyl ester () are both intermediates in drug discovery, while carboxylic acid derivatives () are terminal products for direct incorporation into APIs.

Research and Industrial Relevance

- Medicinal Chemistry : The methyl ester’s nitro group is pivotal in constructing heterocyclic scaffolds for NLRP3 inhibitors, analogous to the ethyl ester’s role .

- Material Science : Derivatives like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are used in coatings due to their thermal stability .

Biological Activity

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyrazole ring with a nitro group and a carboxylate moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 199.16 g/mol. The presence of both the nitro and carboxylate groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. Below are detailed findings from recent studies:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. A review by Abdellatif et al. demonstrated that related pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For instance, compounds similar to this compound showed IC values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Herbicidal Activity

In agricultural applications, this compound has been explored for its potential as a herbicide. Its structural characteristics allow it to target specific biochemical pathways in plants, leading to effective weed control without harming crops.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit COX enzymes is central to its anti-inflammatory effects.

- Cell Membrane Disruption : Its antimicrobial properties may arise from the disruption of bacterial membranes or interference with essential cellular processes.

- Targeted Biochemical Pathways : In herbicidal applications, the compound likely targets specific enzymes involved in plant growth regulation.

Study on Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant edema inhibition comparable to traditional anti-inflammatory agents .

Herbicidal Efficacy Assessment

In agricultural trials, this compound was tested against common weed species. Results showed effective growth inhibition at concentrations as low as 100 mg/L, demonstrating its potential as an environmentally friendly herbicide alternative.

Data Summary

| Activity Type | IC Values | Comments |

|---|---|---|

| Anti-inflammatory | 0.02–0.04 μM (COX-2) | Significant inhibition compared to diclofenac |

| Antimicrobial | Varies by strain | Effective against multiple bacterial strains |

| Herbicidal | Effective at 100 mg/L | Promising for weed control applications |

Q & A

Q. What protocols safely neutralize hazardous byproducts from decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.